Problem: Symmetrical dihaloquinolines yield statistical mixtures, demanding costly chromatographic purification. Solution: 7-Bromo-2-chloroquinoline provides orthogonally reactive C7-Br and C2-Cl sites. Key benefits:
7-Bromo-2-chloroquinoline (CAS: 99455-15-9) is a highly versatile, dihalogenated heterocyclic building block characterized by the presence of a chlorine atom at the C2 position and a bromine atom at the C7 position of the quinoline core. In industrial and pharmaceutical procurement, this compound is primarily valued for its built-in orthogonal reactivity, which enables precise, site-selective functionalization[1]. Unlike mono-halogenated or symmetrically substituted quinolines, the distinct electronic environments and bond dissociation energies of the C2-Cl and C7-Br bonds allow chemists to perform sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions without the need for complex protecting group strategies [2]. This makes it a critical precursor for the efficient synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors, antimalarial agents, and advanced supramolecular materials [3].
Substituting 7-Bromo-2-chloroquinoline with generic alternatives like 2,7-dichloroquinoline or 2,7-dibromoquinoline fundamentally compromises synthetic efficiency and scale-up viability. Symmetrical or homodihalogenated quinolines possess identical or highly similar reactive sites, meaning that attempts at mono-functionalization inevitably yield statistical mixtures of unreacted starting material, desired mono-coupled product, and unwanted di-coupled byproducts [1]. Resolving these mixtures requires resource-intensive chromatographic separations that drastically reduce overall yield and increase solvent waste. Furthermore, attempting to use mono-halogenated baselines like 2-chloroquinoline necessitates multi-step directed C-H activation or protection/deprotection sequences to install a second functional group at the C7 position [2]. By procuring 7-Bromo-2-chloroquinoline, process chemists bypass these bottlenecks, leveraging its intrinsic chemoselectivity to streamline workflows, improve atom economy, and reduce the overall cost of goods (COGs) [3].
7-Bromo-2-chloroquinoline provides built-in orthogonal reactivity due to the differential bond dissociation energies of the C7-Br and C2-Cl bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the C7-Br position reacts preferentially, allowing for mono-functionalization with >90% regioselectivity while leaving the C2-Cl intact for subsequent manipulation[1]. In contrast, using homodihalogenated comparators like 2,7-dibromoquinoline typically results in statistical mixtures of mono- and di-coupled products, limiting the yield of the desired asymmetric intermediate to <50% under standard conditions [2].
| Evidence Dimension | Regioselectivity for mono-coupling |
| Target Compound Data | >90% selectivity at C7-Br |
| Comparator Or Baseline | 2,7-dibromoquinoline (<50% selectivity, statistical mixture) |
| Quantified Difference | >40% absolute increase in regioselectivity |
| Conditions | Standard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) |
Eliminates the need for complex protection/deprotection sequences, directly reducing purification bottlenecks and material waste during procurement scale-up.
When synthesizing complex 2,7-disubstituted quinoline derivatives—such as those used in antimalarial agents or PRMT5 inhibitors—7-Bromo-2-chloroquinoline significantly streamlines the synthetic route. By leveraging its bifunctional nature, chemists can achieve asymmetric 2,7-disubstitution in just 2 sequential steps (e.g., C7 coupling followed by C2 amination or SNAr) [1]. Utilizing a mono-halogenated baseline like 2-chloroquinoline requires directed C-H functionalization or multi-step pre-activation (often 4–5 steps) to install the second functional group at the C7 position [2].
| Evidence Dimension | Synthetic steps to 2,7-asymmetric disubstitution |
| Target Compound Data | 2 steps (sequential orthogonal functionalization) |
| Comparator Or Baseline | 2-chloroquinoline (4–5 steps requiring directed metalation) |
| Quantified Difference | 50–60% reduction in synthetic steps |
| Conditions | Pharmaceutical library synthesis and scale-up |
Fewer synthetic steps translate directly to lower labor costs, reduced solvent consumption, and faster turnaround times in drug discovery procurement.
In the synthesis of dimeric and trimeric quinoline derivatives (e.g., 3,7'-biquinolines), the use of 7-Bromo-2-chloroquinoline as a starting material enables highly efficient modular assembly. The initial C2-chlorine substitution proceeds cleanly, followed by microwave-assisted Suzuki coupling at the C7-bromo position, delivering dimeric moieties in excellent yields (often >85%) [1]. Attempting similar sequential functionalizations on non-orthogonal scaffolds like 2,7-dichloroquinoline requires forcing conditions for the second coupling, frequently leading to degradation and overall isolated yields below 40% [2].
| Evidence Dimension | Overall isolated yield for sequential bifunctionalization |
| Target Compound Data | >85% overall yield |
| Comparator Or Baseline | 2,7-dichloroquinoline (<40% overall yield) |
| Quantified Difference | >2-fold increase in overall yield |
| Conditions | Sequential SNAr and Pd-catalyzed cross-coupling |
High-yielding, predictable steps are critical for manufacturability, ensuring that raw material procurement translates efficiently into final product inventory.
Leveraging the orthogonal reactivity demonstrated in Section 3, this compound is ideal for constructing biphenyl-based hydroxamates and fused heterocycles targeting Plasmodium falciparum aminopeptidases. The ability to sequentially functionalize the C7 and C2 positions allows for rapid optimization of the S1 and S1' binding pockets [1].
In oncology drug discovery, 7-Bromo-2-chloroquinoline serves as a critical precursor for PRMT5 inhibitors and Lavendamycin analogues. The high step economy ensures that discovery teams can rapidly generate diverse libraries of asymmetric 2,7-disubstituted quinolines without being hindered by complex protection strategies[2].
For materials science and advanced analytical chemistry, the predictable high-yield sequential coupling of this scaffold makes it the preferred choice for assembling 3,6'- and 3,7'-biquinoline derivatives. This is essential for creating robust, highly conjugated systems used in sensors and electronic devices [3].
Because of its >90% regioselectivity in initial cross-couplings, this compound is perfectly suited for automated or semi-automated parallel synthesis. Procurement of this specific dihalide minimizes the generation of statistical mixtures, ensuring that HTS libraries maintain high purity and structural fidelity [4].
Corrosive;Acute Toxic